Zoniporid-Dihydrochlorid

Übersicht

Beschreibung

Zoniporide dihydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound is known for its cardioprotective effects, particularly in reducing myocardial injuries and ischemic insults . It has also shown potential antitumor activity .

Wissenschaftliche Forschungsanwendungen

Zoniporid-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Kardioprotektion: Es wird verwendet, um seine kardioprotektiven Wirkungen gegen Myokardschädigungen und ischämische Insulten zu untersuchen.

Krebsforschung: Die Verbindung hat eine potenzielle Antitumoraktivität gezeigt und wird in Studien im Zusammenhang mit der Krebsbehandlung eingesetzt.

Zellsignalisierung: this compound wird in der Forschung zu Natrium-Wasserstoff-Austauscher-vermittelten Zellsignalwegen eingesetzt.

Neurotoxizitätsstudien: Es wird verwendet, um seine Auswirkungen auf die periphere sensorische Axonopathie und andere neurotoxische Wirkungen zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die Natrium-Wasserstoff-Austauscher-Isoform 1 (NHE-1) hemmt. Diese Hemmung verhindert den Austausch von Natriumionen gegen Wasserstoffionen über Zellmembranen, wodurch der intrazelluläre Natriumspiegel reduziert und Zellen vor ischämischen Schäden geschützt werden. Die molekularen Zielstrukturen der Verbindung umfassen NHE-1, und ihre Signalwege umfassen die Regulation des intrazellulären pH-Werts und des Zellvolumens .

Ähnliche Verbindungen:

Amilorid: Ein weiterer Natrium-Wasserstoff-Austauscher-Inhibitor, aber weniger selektiv als this compound.

Cariporid: Eine ähnliche Verbindung mit Natrium-Wasserstoff-Austauscher-inhibitorischen Eigenschaften, aber unterschiedlichen Selektivitäts- und Potenzprofilen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Selektivität für NHE-1 und seiner starken kardioprotektiven und Antitumoraktivitäten. Seine Fähigkeit, NHE-1 selektiv zu hemmen, mit minimalen Auswirkungen auf andere Isoformen, macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .

Wirkmechanismus

Target of Action

Zoniporide dihydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) . NHE1 is a protein that plays a crucial role in regulating intracellular pH by controlling the exchange of sodium (Na+) and hydrogen (H+) ions across cellular membranes .

Mode of Action

Zoniporide dihydrochloride interacts with NHE1 and inhibits its function. It selectively inhibits NHE1-dependent sodium uptake in vitro, with an IC50 value of 14 nM . This means that it can effectively block the activity of NHE1 at very low concentrations.

Biochemical Pathways

The inhibition of NHE1 by Zoniporide dihydrochloride affects the sodium-hydrogen exchange process, which is critical for maintaining the pH balance within cells . This can have downstream effects on various biochemical pathways, particularly those that are sensitive to changes in intracellular pH.

Pharmacokinetics

Zoniporide dihydrochloride is primarily cleared from the body via metabolism . The major metabolite is 2-Oxozoniporide (M1), which is catalyzed by the enzyme aldehyde oxidase . Other metabolites, M2 and M3, are formed through the hydrolysis of the guanidine moiety

Result of Action

The inhibition of NHE1 by Zoniporide dihydrochloride has several effects at the molecular and cellular levels. It provides cardioprotection from myocardial ischemic injury . Additionally, it has been found to inhibit the activity of MMP2/9 and invasion in breast cancer cells .

Biochemische Analyse

Biochemical Properties

Zoniporide dihydrochloride interacts primarily with the sodium-hydrogen exchanger isoform 1 (NHE1), displaying selectivity over other NHE isoforms . It inhibits NHE1 dependent 22Na+ uptake in vitro . The interaction between Zoniporide dihydrochloride and NHE1 plays a crucial role in its biochemical reactions.

Cellular Effects

Zoniporide dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It inhibits the swelling of human platelets and attenuates cardiac contractile dysfunction in rats . It also has been reported to have antitumor activity .

Molecular Mechanism

The molecular mechanism of Zoniporide dihydrochloride involves its binding and inhibition of NHE1 . This inhibition results in a decrease in sodium-hydrogen exchange, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Zoniporide dihydrochloride is metabolized by aldehyde oxidase (AO), and this metabolism is a significant factor in its clearance . The metabolic pathways that Zoniporide dihydrochloride is involved in include the oxidation of some aldehydes to the corresponding carboxylic acid .

Transport and Distribution

The transport and distribution of Zoniporide dihydrochloride within cells and tissues are closely related to its function as an NHE1 inhibitor

Subcellular Localization

Given its role as an NHE1 inhibitor, it is likely to be found wherever NHE1 is present in the cell .

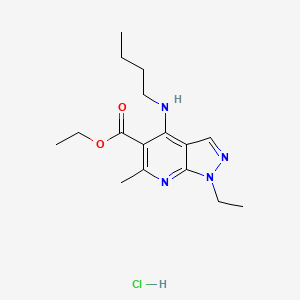

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Zoniporid-Dihydrochlorid umfasst mehrere Schlüsselschritte:

Bildung von Beta-Ketoester: Malonsäure-Monoethylester wird in Beta-Ketoester umgewandelt, indem der entsprechende Trimethylsilylester mit Trimethylsilylchlorid und Pyridin in Ether gebildet wird, gefolgt von Deprotonierung mit n-Butyllithium und Acylierung mit Cyclopropancarbonylchlorid in Dimethoxyethan.

Enaminbildung: Der Beta-Ketoester wird mit siedendem N,N-Dimethylformamid-Dimethylacetal behandelt, um Enamin zu erhalten.

Diazotierung und Reduktion: Chinolin-5-amin wird mit Natriumnitrit in Wasser/Salzsäure diazotiert, gefolgt von Reduktion mit Zinn(II)chlorid-Dihydrat in Salzsäure, um das entsprechende Dihydrochloridsalz zu bilden.

Kondensation: Das Enamin wird mit Hydrazin in Gegenwart von Triethylamin in siedendem Ethanol kondensiert, um Pyrazolester zu ergeben.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, kann aber eine Optimierung der Reaktionsbedingungen und eine Skalierung der Prozesse umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Arten von Reaktionen:

Oxidation und Reduktion: this compound kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere in Gegenwart von starken Oxidations- oder Reduktionsmitteln.

Substitutionsreaktionen: Diese Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere nukleophilen Substitutionen, aufgrund des Vorhandenseins reaktiver funktioneller Gruppen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Dimethylsulfoxid, Ethanol, Tetrahydrofuran.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Vergleich Mit ähnlichen Verbindungen

Amiloride: Another sodium-hydrogen exchanger inhibitor, but less selective compared to Zoniporide dihydrochloride.

Cariporide: A similar compound with sodium-hydrogen exchanger inhibitory properties but different selectivity and potency profiles.

Uniqueness: Zoniporide dihydrochloride is unique due to its high selectivity for NHE-1 and its potent cardioprotective and antitumor activities. Its ability to selectively inhibit NHE-1 with minimal effects on other isoforms makes it a valuable tool in scientific research .

Eigenschaften

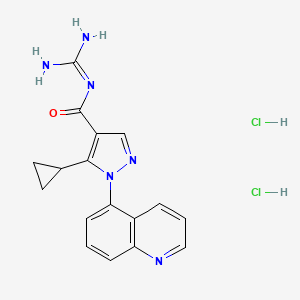

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZNPJAGKWHEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

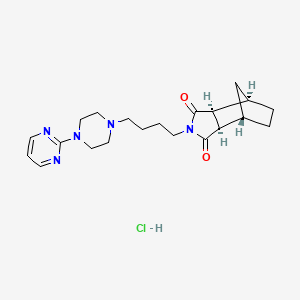

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

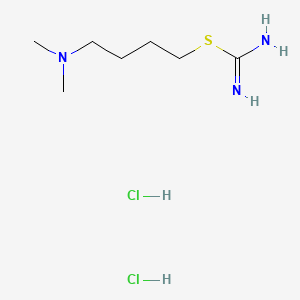

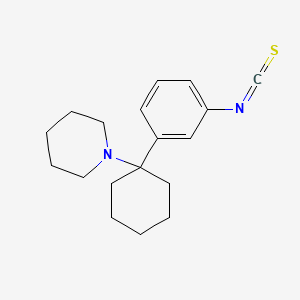

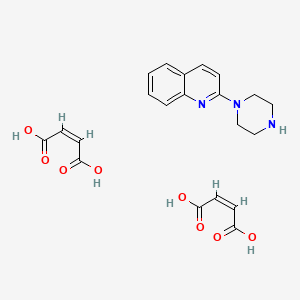

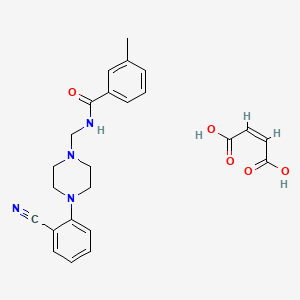

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1662245.png)

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)